molecular formula C7H4N2O2S B1595011 5-Nitrobenzo[d]isothiazole CAS No. 60768-66-3

5-Nitrobenzo[d]isothiazole

Cat. No. B1595011
Key on ui cas rn: 60768-66-3
M. Wt: 180.19 g/mol
InChI Key: AUYJMVMBVRSCMW-UHFFFAOYSA-N
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Patent
US04277477

Procedure details

Angewandte Chemie, 36 (1923), 159 and Berichte der deutschen Chemischen Gesellschaft, 58 (1925), 2,095 disclose that thionaphthene-2,3-dione may be reacted with ammonia and hydrogen peroxide to give 3-carbamyl-1,2-benzisothiazole and that 1,2-benzisothiazole may be obtained from the latter by hydrolysis and decarboxylation. Berichte, 56 (1923), 1,630 and Liebigs Annalen der Chemie, 454 (1927), 264 describe the reaction of 2-formyl-4-nitrophenylsulfenyl bromide with ammonia to give 5-nitro-1,2-benzisothiazole. Benzisothiazoles can also be synthesized by cyclizing o-mercapto-phenyl-carbonyl compounds in the presence of polyphosphoric acid (Annali di Chimica, 53 (1963), No. 5, 577-587). German Laid-Open Application DOS No. 1,670,196 discloses the reaction of dihalomethylaryl compounds with ammonia and sulfur to give benzisothiazoles. All these processes are unsatisfactory in respect to ease of access to the starting materials, economy, and simplicity of operation coupled with a good yield of end product.
Name
2-formyl-4-nitrophenylsulfenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[S:12]Br)=O.[NH3:14]>>[N+:9]([C:7]1[CH:6]=[CH:5][C:4]2[S:12][N:14]=[CH:1][C:3]=2[CH:8]=1)([O-:11])=[O:10]

Inputs

Step One
Name
2-formyl-4-nitrophenylsulfenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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